Mass Shift Advantage: +5 Da for Fluticasone-d5 Furoate vs. +3 Da for d3-Labeled Alternatives
Fluticasone-d5 Furoate provides a +5 Da mass differential relative to unlabeled Fluticasone Furoate (MW 538.58 vs. 543.61), compared to the +3 Da shift of commercially available Fluticasone-d3 Furoate [1]. This larger mass separation minimizes isotopic cross-contamination between the internal standard channel and the analyte's natural abundance M+2 isotopic peak (~2.4% relative abundance for C₂₇ molecule), which becomes analytically significant when quantifying low pg/mL plasma concentrations following intranasal administration . The 5-deuterium labeling pattern (furan ring: 3D; fluoromethyl: 2D) avoids deuterium placement on exchangeable positions, maintaining isotopic integrity throughout sample preparation [2].
| Evidence Dimension | Mass shift from unlabeled analyte |
|---|---|
| Target Compound Data | +5 Da (MW 543.61) |
| Comparator Or Baseline | Fluticasone-d3 Furoate: +3 Da (MW 541.59) |
| Quantified Difference | +2 Da additional mass separation |
| Conditions | LC-MS/MS analysis; molecular weight comparison by ESI-MS |
Why This Matters
Procurement of the d5 variant over d3 alternatives reduces method development burden for cross-talk mitigation and improves lower limit of quantification (LLOQ) reliability in sub-pg/mL plasma assays.
- [1] MedChemExpress. Fluticasone furoate-d3 Product Datasheet. Molecular weight: 541.59; Formula: C27H26D3F3O6S. View Source
- [2] BOC Sciences. Fluticasone Furoate-[d5] Technical Datasheet. IUPAC name and deuterium placement specification. View Source
